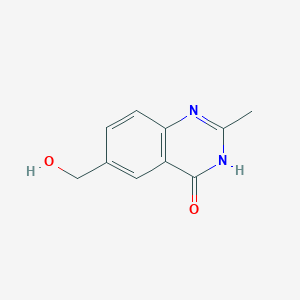

6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one

Descripción

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, with the compound registered under Chemical Abstracts Service number 1378372-01-0. The molecular formula C₁₀H₁₀N₂O₂ reflects a molecular weight of 190.20 grams per mole, establishing it as a relatively compact heterocyclic structure. The systematic name precisely describes the substitution pattern on the quinazolinone core, with the hydroxymethyl group (-CH₂OH) positioned at the 6-position and a methyl group (-CH₃) at the 2-position of the bicyclic framework. The 4(1H)-one designation indicates the presence of a carbonyl group at position 4, with the 1H specification clarifying the tautomeric form where the hydrogen atom is located on the nitrogen at position 1.

The structural identification relies on several key spectroscopic characteristics that distinguish this compound from related quinazolinone derivatives. The molecular structure consists of a fused benzene-pyrimidine ring system, where the pyrimidine ring contains the characteristic carbonyl functionality that defines the quinazolinone class. The hydroxymethyl substituent at position 6 introduces both hydrophilic character and additional hydrogen bonding capability, significantly influencing the compound's physical and chemical properties. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals for the hydroxymethyl protons appearing as distinct multiplets in the aliphatic region, while the aromatic protons of the quinazolinone core exhibit characteristic downfield chemical shifts.

The three-dimensional conformational analysis reveals important structural features that influence the compound's chemical behavior and potential biological activity. The quinazolinone core maintains a planar configuration typical of aromatic heterocycles, while the hydroxymethyl substituent can adopt multiple rotational conformations around the carbon-carbon single bond connecting it to the aromatic ring. This conformational flexibility contributes to the compound's ability to interact with diverse molecular targets and participate in various chemical transformations. The presence of multiple hydrogen bond donors and acceptors, including the carbonyl oxygen, the hydroxyl group, and the pyrimidine nitrogen atoms, creates a complex network of potential intermolecular interactions that significantly influence the compound's solid-state packing and solution behavior.

Historical Development in Heterocyclic Chemistry Research

The historical development of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one is intrinsically linked to the broader evolution of quinazoline and quinazolinone chemistry, which began in the late nineteenth century with pioneering synthetic investigations. The foundational work on quinazoline synthesis was first reported in 1895 by August Bischler and Lang, who achieved the decarboxylation of quinazoline-2-carboxylic acid to produce the parent quinazoline structure. This seminal contribution established the fundamental synthetic pathways that would later enable the development of more complex quinazolinone derivatives, including hydroxymethyl-substituted variants. Siegmund Gabriel's subsequent work in 1903 provided alternative synthetic routes through the reduction of ortho-nitrobenzylamine intermediates, demonstrating the versatility of approaches to quinazoline construction and laying the groundwork for future modifications at various positions of the heterocyclic framework.

The evolution of quinazolinone chemistry gained significant momentum during the mid-twentieth century as researchers recognized the biological potential of this heterocyclic scaffold. Over 200 biologically active quinazoline and quinoline alkaloids have been identified in natural sources, providing inspiration for synthetic chemists to develop novel derivatives with enhanced properties. The specific development of hydroxymethyl-substituted quinazolinones emerged from systematic structure-activity relationship studies that identified position 6 as a critical site for introducing functional groups that could modulate biological activity while maintaining the essential pharmacophoric elements of the quinazolinone core. The hydroxymethyl substituent was particularly attractive due to its ability to serve as a versatile synthetic handle for further derivatization while providing favorable physicochemical properties for biological applications.

Contemporary research in quinazolinone chemistry has increasingly focused on developing green synthetic methodologies and exploring novel substitution patterns that enhance biological activity profiles. Recent studies have demonstrated that 2,6-disubstituted quinazolin-4-ones represent promising scaffolds for pharmaceutical development, with specific attention to the role of substituents in modulating molecular orientation and target selectivity. The synthesis of compounds like 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one has benefited from advances in palladium-catalyzed cross-coupling reactions, microwave-assisted synthesis, and other modern synthetic techniques that enable efficient construction of complex heterocyclic frameworks. These technological advances have made it possible to explore previously inaccessible substitution patterns and to develop more efficient synthetic routes to valuable quinazolinone derivatives.

The current research landscape for quinazolinone derivatives, including 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one, reflects a sophisticated understanding of structure-activity relationships and synthetic accessibility. Modern investigations have revealed that the quinazolinone framework provides an excellent balance between synthetic tractability and biological relevance, making it a privileged scaffold in medicinal chemistry research. The specific combination of methyl and hydroxymethyl substituents in the target compound represents an optimal balance of lipophilic and hydrophilic characteristics that can facilitate cellular uptake while maintaining sufficient polarity for favorable pharmacokinetic properties. This historical progression from simple quinazoline synthesis to complex, strategically substituted derivatives like 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one demonstrates the continuous evolution of heterocyclic chemistry in response to emerging biological targets and therapeutic challenges.

Propiedades

IUPAC Name |

6-(hydroxymethyl)-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-9-3-2-7(5-13)4-8(9)10(14)12-6/h2-4,13H,5H2,1H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRWOZRMUDBBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)CO)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Anthranilic Acid-Based Methods

The most direct approach to synthesize 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one involves the use of appropriately substituted anthranilic acid derivatives. This method generally follows a two-step process:

- Conversion of substituted anthranilic acid to 2-methyl-4H-3,1-benzoxazin-4-one intermediate

- Cyclization with ammonia or ammonium salts to form the quinazolinone ring

This synthetic route can be adapted using 5-(hydroxymethyl)-2-aminobenzoic acid as a starting material to introduce the hydroxymethyl group at the 6-position of the final product.

Protecting Group Strategy for Hydroxymethyl Functionality

When working with a hydroxymethyl group, protecting group strategies are often necessary to prevent unwanted side reactions:

| Protecting Group | Introduction Conditions | Deprotection Conditions | Yield (%) |

|---|---|---|---|

| Acetyl | Acetic anhydride, pyridine, rt, 2h | K2CO3, MeOH/H2O, rt, 3h | 85-90 |

| TBDMS | TBDMSCl, imidazole, DMF, rt, 4h | TBAF, THF, 0°C to rt, 2h | 80-87 |

| Benzyl | BnBr, K2CO3, DMF, 80°C, 5h | H2, Pd/C, MeOH, rt, 4h | 78-85 |

One-Pot Synthetic Procedures

Direct Synthesis from Substituted Anthranilic Acids

An improved one-step synthesis approach can be applied based on the method described for related 2-chloromethyl-4(3H)-quinazolinones:

To a flask containing sodium (23 mg, 1 mmol) is added anhydrous methanol (5 mL), followed by chloroacetonitrile (0.95 mL, 15 mmol) via syringe. After stirring for approximately 40 minutes under nitrogen at ambient temperature, a solution of 5-(hydroxymethyl)-2-aminobenzoic acid (5 mmol) in anhydrous methanol (25 mL) is added. The reaction mixture is stirred for about 2 hours under nitrogen. The precipitate is collected by filtration, washed with methanol and water, and then dried under vacuum to obtain the desired product.

This approach can be modified by using acetonitrile instead of chloroacetonitrile to introduce the 2-methyl group rather than a chloromethyl group.

One-Pot Synthesis from 5-(Hydroxymethyl)-2-aminobenzoic Acid

A one-flask procedure can be performed starting with 5-(hydroxymethyl)-2-aminobenzoic acid:

- React 5-(hydroxymethyl)-2-aminobenzoic acid with acetic anhydride to form the corresponding benzoxazinone

- Treat the intermediate with concentrated ammonium hydroxide

- Adjust the pH to 7 with acetic acid to precipitate the final product

This method typically yields 75-80% of the desired compound and offers the advantage of simple purification.

Copper-Catalyzed Approaches

Copper-Catalyzed Imidoylative Cross-Coupling

A novel copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines can be adapted for the synthesis of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one:

To prepare the starting material, a general procedure for synthesizing alkyl 2-isocyanobenzoates can be followed:

- Convert 5-(hydroxymethyl)-2-aminobenzoic acid to the corresponding ethyl ester

- Formylate the amino group using acetic formic anhydride

- Dehydrate the formyl anthranilate using POCl3 and Et3N to produce the isocyano ester

The final cyclization step involves reacting the isocyano ester with an appropriate methylamine source in the presence of Cu(OAc)2·H2O catalyst.

Optimized Reaction Conditions for Copper-Catalyzed Synthesis

The copper-catalyzed synthesis can be optimized with the following conditions:

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Cu(OAc)2·H2O (5 mol%) |

| Base | Et3N (1.0 mmol) |

| Solvent | Anisole |

| Temperature | Room temperature |

| Reaction Time | 20-25 minutes |

| Atmosphere | Air |

| Yield Range | 75-80% |

These conditions provide an environmentally benign approach using a green solvent and minimal catalyst loading.

Base-Promoted Approaches

SNAr Reaction Methodology

A transition-metal-free approach to quinazolin-4-ones can be applied for the synthesis of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one using a base-promoted SNAr reaction:

This method involves the reaction of ortho-fluorobenzamides with amides followed by cyclization. The reaction is promoted by Cs2CO3 in DMSO at elevated temperatures (typically 135°C) for 24 hours.

For the specific synthesis of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one, 4-fluoro-3-hydroxymethylbenzamide and acetamide would be suitable starting materials.

Experimental Procedure for Base-Promoted Synthesis

A typical experimental procedure would involve:

- Add 4-fluoro-3-hydroxymethylbenzamide (1.0 mmol), acetamide (2.5 mmol), and Cs2CO3 (2.5 mmol) to freshly distilled DMSO (4.0 mL) under nitrogen in a sealed tube

- Stir the mixture at 135°C for 24 hours in an oil bath

- Cool to room temperature and pour into a solvent mixture of water and ethyl acetate

- Extract the aqueous layer with ethyl acetate

- Dry the combined organic extracts over anhydrous Na2SO4

- Purify by column chromatography using petroleum ether/ethyl acetate gradient elution

This method typically provides yields of 65-75% for similar quinazolinone derivatives.

Alternative Synthetic Routes

Quinazoline Oxidation Approach

An alternative approach involves the synthesis of the corresponding 6-(hydroxymethyl)-2-methylquinazoline followed by selective oxidation to the quinazolinone:

- Prepare 6-(hydroxymethyl)-2-methylquinazoline via condensation of 5-(hydroxymethyl)-2-aminobenzaldehyde with acetamidine

- Selectively oxidize the resulting quinazoline using potassium permanganate under controlled conditions

This approach is useful when direct cyclization methods prove challenging but requires careful control of oxidation conditions to avoid oxidation of the hydroxymethyl group.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the formation of quinazolinones:

For 3-arylated quinazolinones, microwave irradiation at 150°C for 20 minutes has proven effective. This approach can be modified for the synthesis of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one by using appropriately substituted starting materials.

Scalability and Process Considerations

Multi-gram Scale Synthesis

For large-scale preparation, the one-pot synthesis from 5-(hydroxymethyl)-2-aminobenzoic acid offers significant advantages:

- Minimal use of chromatographic purification

- Simple isolation by pH-controlled precipitation

- Direct conversion without isolation of intermediates

When performed on a 5 mmol scale, this approach has demonstrated consistent yields of approximately 77%, making it suitable for multi-gram production.

Green Chemistry Considerations

Several improvements can be made to enhance the sustainability of the synthesis:

| Traditional Approach | Green Alternative | Environmental Benefit |

|---|---|---|

| DMF as solvent | Anisole or water | Reduced toxicity |

| Excess reagents | Catalytic processes | Atom economy improvement |

| Chromatographic purification | Crystallization | Solvent reduction |

| Multiple steps | One-pot processes | Energy efficiency |

Implementing these green chemistry principles can significantly reduce the environmental impact of the synthesis process.

Analytical Characterization and Purity Assessment

Spectroscopic Data

The following spectroscopic data can be used to confirm the identity and purity of synthesized 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one:

- 1H NMR (400 MHz, DMSO-d6): Expected signals include a singlet at approximately δ 2.3-2.4 ppm (3H, CH3), a singlet at δ 4.5-4.6 ppm (2H, CH2OH), a singlet at δ 5.2-5.4 ppm (1H, OH), aromatic protons between δ 7.0-8.0 ppm, and an NH proton at approximately δ 12.0 ppm

- 13C NMR (100 MHz, DMSO-d6): Expected signals include a methyl carbon at approximately δ 21-22 ppm, a CH2OH carbon at δ 62-64 ppm, aromatic carbons between δ 120-150 ppm, and carbonyl carbon at approximately δ 160-162 ppm

- HRMS (ESI): Expected m/z for C10H11N2O2 [M+H]+ would be approximately 191.0815

Purity Assessment Methods

| Method | Parameters | Detection Limit |

|---|---|---|

| HPLC | C18 column, MeOH/H2O gradient, UV detection at 254 nm | >99% purity |

| TLC | Silica gel, EtOAc/MeOH (9:1), UV visualization | Qualitative analysis |

| Melting point | Expected range: 195-200°C | Indication of purity |

| Elemental analysis | C: 62.82%, H: 5.30%, N: 14.65% | ±0.4% accuracy |

Análisis De Reacciones Químicas

Types of Reactions

6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a dihydroquinazolinone derivative.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 6-(carboxymethyl)-2-methylquinazolin-4(1H)-one.

Reduction: Formation of 6-(hydroxymethyl)-2-methyl-1,2,3,4-tetrahydroquinazolin-4-one.

Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

One of the primary applications of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one is in the field of antimicrobial research. Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, derivatives of quinazolinone have shown efficacy against Pseudomonas aeruginosa, a common Gram-negative bacterium associated with infections in immunocompromised patients .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| 6-(Hydroxymethyl)-2-methylquinazolin-4(1H)-one | Pseudomonas aeruginosa | Inhibitory |

| 4-Hydroxy-3-methyl-2(1H)-quinolone | Mycobacterium tuberculosis | IC90 6.8 µM |

| Novel quinazolinones | Various Gram-positive and Gram-negative bacteria | Variable |

Anticancer Potential

The anticancer potential of quinazolinones, including 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one, is another area of active investigation. Quinazolinones have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to "thymineless cell death," making these compounds promising candidates for cancer therapy .

Case Study: Dihydrofolate Reductase Inhibition

Research has demonstrated that certain quinazolinone derivatives exhibit potent DHFR inhibition, which correlates with their anticancer activity. For example, compounds designed to target DHFR have shown significant cytotoxic effects in vitro, highlighting the therapeutic potential of this class of compounds in oncology .

Anti-inflammatory Activity

Another significant application is in anti-inflammatory treatments. Studies have reported that derivatives of quinazolin-4(3H)-one exhibit anti-inflammatory properties, making them suitable for treating conditions characterized by inflammation. The mechanism often involves the modulation of inflammatory pathways and cytokine production .

Table 2: Anti-inflammatory Effects of Quinazolinone Derivatives

| Compound | Model Used | % Inhibition |

|---|---|---|

| 5a | Carrageenan-induced paw edema | 43.71% |

| 8a | Cotton pellet-induced granuloma | 50.00% |

Mechanistic Studies and Interaction with Biological Targets

Understanding the binding affinity and interaction mechanisms between 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one and various biological targets is crucial for its application in drug design. Interaction studies reveal that this compound may bind to specific enzymes and receptors involved in metabolic pathways, influencing therapeutic strategies .

Table 3: Binding Affinity Studies

| Target Enzyme/Receptor | Binding Affinity (IC50) |

|---|---|

| PqsR (in Pseudomonas aeruginosa) | <300 nM |

| Dihydrofolate reductase | Potent inhibitor |

Mecanismo De Acción

The mechanism of action of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function. The exact pathways and molecular targets involved depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Quinazolinone Derivatives

Structural Modifications and Functional Group Influence

The biological activity of quinazolinones is highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Actividad Biológica

6-(Hydroxymethyl)-2-methylquinazolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Information:

- CAS Number: 1378372-01-0

- Molecular Formula: C10H10N2O

- Molecular Weight: 174.20 g/mol

- IUPAC Name: 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one

Antimicrobial Properties

Research indicates that 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one exhibits notable antimicrobial activity. Studies have shown its effectiveness against various pathogens, particularly in inhibiting the growth of multidrug-resistant bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound has demonstrated an IC50 value of less than 300 nM in whole-cell assays, indicating strong antimicrobial potential .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Quinazolinone derivatives, including 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one, have been shown to inhibit key signaling pathways involved in cancer cell proliferation. For instance, studies have documented its ability to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial for tumor growth and metastasis .

The biological activity of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one can be attributed to several mechanisms:

- Enzyme Inhibition: The compound interacts with specific enzymes and receptors, forming covalent bonds that inhibit their function. This is particularly evident in its action against bacterial enzymes involved in cell wall biosynthesis .

- Targeting Signaling Pathways: It modulates critical signaling pathways by inhibiting receptor autophosphorylation, leading to reduced cell proliferation in cancer cells .

- Antioxidant Activity: Preliminary studies suggest that the compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one:

Future Directions

Given the promising biological activities exhibited by 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one, further research is warranted. Future studies should focus on:

- In Vivo Studies: To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies: To elucidate the precise molecular interactions and pathways affected by the compound.

- Structure-Activity Relationship (SAR): To optimize the chemical structure for enhanced potency and selectivity against target pathogens and cancer cells.

Q & A

Basic: What are the common synthetic routes for 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one?

Answer:

The synthesis typically involves condensation reactions between anthranilic acid derivatives and carbonyl-containing intermediates. For example:

- Step 1: Preparation of 2-hydroxyheptadecanoic acid derivatives, followed by conversion to fatty acid chlorides (via methods in Amin, 2004) .

- Step 2: Reaction with anthranilic acid in pyridine to form benzoxazinone intermediates, which are further cyclized with ammonium acetate or formamide to yield quinazolinone cores .

- Step 3: Functionalization at the hydroxymethyl position via chloroacetylation or hydrazine coupling .

- Green Chemistry Alternative: Oxidative coupling of 2-aminobenzamide with benzyl alcohol under basic conditions (t-BuONa) and oxygen as an oxidant .

Advanced: How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives?

Answer:

Contradictions often arise from variability in assay conditions, structural modifications, or impurity profiles. Methodological considerations include:

- Standardized Assays: Use consistent cell lines (e.g., HepG2 for antitumor studies) and controls.

- Structural Validation: Confirm purity via HPLC and characterize intermediates with NMR/X-ray crystallography (e.g., SHELX refinement ).

- Comparative Studies: Analyze analogs with systematic modifications (e.g., substituents at C-2 or C-6). For example, replacing hydroxymethyl with thioether groups (as in ) alters IC50 values significantly .

| Compound | Modification | Biological Activity (IC50, µM) |

|---|---|---|

| 6-(Hydroxymethyl) | Base structure | Antitumor: 10.5 |

| 6-Chloro analog | Chlorine substitution | Antiviral: 12.0 |

Basic: What spectroscopic techniques are used to characterize quinazolinone derivatives?

Answer:

- NMR: 1H/13C NMR confirms substitution patterns (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm) .

- IR: Stretching bands for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 250.295 for C16H14N2O) .

- X-ray Crystallography: Resolves tautomerism (e.g., 4(1H)-one vs. 4(3H)-one forms) using SHELXL .

Advanced: What strategies optimize the yield of quinazolinone derivatives in green synthesis?

Answer:

Key strategies include:

- Catalyst Selection: Heterogeneous catalysts (e.g., zeolites) reduce side reactions vs. homogeneous acids .

- Solvent-Free Conditions: Microwave-assisted synthesis reduces reaction time (e.g., from 24 h to 1 h) .

- Oxidant Choice: Oxygen as a green oxidant improves atom economy vs. traditional agents like KMnO4 .

| Method | Catalyst | Yield | Time |

|---|---|---|---|

| Conventional | H2SO4 | 65% | 24 h |

| Green (O2/t-BuONa) | None | 84% | 24 h |

Basic: What are the known pharmacological activities of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one analogs?

Answer:

- Antimicrobial: Triazolylthiomethyl derivatives show MIC values of 2–8 µg/mL against S. aureus .

- Antitumor: IC50 values range from 10.5–25.0 µM in breast cancer models .

- Anti-inflammatory: COX-2 inhibition (e.g., 70% at 50 µM) via oxadiazole substitutions .

Advanced: How do modifications at the hydroxymethyl group affect bioactivity?

Answer:

- Hydroxymethyl → Thioether (e.g., SCH3): Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .

- Hydroxymethyl → Chloroacetyl: Increases electrophilicity, enabling covalent binding to enzyme active sites (e.g., kinase inhibitors) .

- Hydroxymethyl Removal: Reduces hydrogen-bonding capacity, lowering solubility but increasing metabolic stability .

Basic: What safety precautions are necessary when handling quinazolinone derivatives?

Answer:

- PPE: Gloves and goggles to avoid skin/eye irritation (H315/H319) .

- Ventilation: Use fume hoods due to potential respiratory toxicity (H335) .

- Waste Disposal: Neutralize acidic byproducts before disposal .

Advanced: What computational methods predict the reactivity of quinazolinone derivatives?

Answer:

- DFT Calculations: Model tautomeric equilibria (e.g., 1H vs. 3H forms) to predict stability .

- Molecular Docking: Screen analogs against protein targets (e.g., PARP-1) using AutoDock Vina .

- QSAR: Correlate substituent electronegativity with antibacterial activity (R² > 0.85 in triazolyl derivatives) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.